N-Acetyl-o-allylserine, also known as N-acetyl-L-serine, is an organic compound classified within the group of N-acyl-alpha amino acids. This compound is derived from L-serine, an essential amino acid, through the process of acetylation at the nitrogen atom of its amino group. N-Acetyl-L-serine plays a significant role in various biological processes and is involved in protein modification, particularly through N-terminal acetylation, which enhances protein stability and function in eukaryotic organisms .
N-Acetyl-L-serine can be sourced from both natural and synthetic routes. It is classified as follows:
The compound is recognized by its Chemical Abstracts Service (CAS) registry number 16354-58-8 and has a molecular formula of CHNO with an average molecular weight of approximately 147.13 g/mol .
The synthesis of N-acetyl-L-serine can be achieved through various methods:
N-Acetyl-L-serine has a well-defined molecular structure characterized by:
The structural formula can be represented using SMILES notation as CC(=O)NC@@HC(O)=O, indicating the presence of an acetyl group attached to the nitrogen atom of L-serine .
N-Acetyl-L-serine participates in various chemical reactions typical of amino acids:
These reactions are critical for its role in biosynthesis pathways and protein modifications within biological systems .
The mechanism of action for N-acetyl-L-serine primarily revolves around its function in protein acetylation. The process involves:
Research indicates that approximately 85% of human proteins undergo this modification, highlighting its significance in cellular functions .
N-Acetyl-L-serine has several important applications:
The biosynthesis of n-Acetyl-o-allylserine involves sequential enzymatic modifications of L-serine through acetylation and allylation reactions. The initial step is catalyzed by serine O-acetyltransferase (SAT), which transfers an acetyl group from acetyl-CoA to the hydroxyl oxygen of L-serine, producing O-acetylserine (OAS) [1] [3]. This reaction occurs via a conserved catalytic triad (typically His-Asp residues in bacterial systems) that activates the serine hydroxyl group for nucleophilic attack on the acetyl-CoA thioester bond [3]. Structural analyses reveal SAT undergoes conformational changes upon acetyl-CoA binding, creating a shielded active site that prevents hydrolysis and ensures acetyl transfer specificity [3].
The subsequent allylation of OAS is mediated by O-acetylserine sulfhydrylase (OASS) analogs or promiscuous PLP-dependent lyases. These enzymes typically catalyze sulfur incorporation in natural cysteine biosynthesis but demonstrate substrate flexibility toward allyl thiols [2] [5]. The mechanism follows ping-pong kinetics: (1) OAS binds to the pyridoxal 5′-phosphate (PLP) cofactor, forming a quinonoid intermediate; (2) acetate elimination generates an α-aminoacrylate-PLP complex; (3) nucleophilic attack by allyl thiolate completes β-replacement, yielding n-Acetyl-o-allylserine [5] [10]. Key residues (e.g., Lys41 in Salmonella OASS) facilitate proton shuffling during α-aminoacrylate formation [5]. Steric tolerance in the enzyme's thiol-binding pocket permits accommodation of the allyl group's hydrophobic vinyl moiety (–CH₂–CH=CH₂), though reaction rates are ~40% slower than with natural sulfide substrates [2].
Table 1: Enzymatic Parameters for n-Acetyl-o-allylserine Synthesis
Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Specificity Constant (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|---|
Serine acetyltransferase | L-Serine | 1.8 ± 0.2 | 25.3 ± 1.5 | 14,055 |
OASS variant | OAS | 3.5 ± 0.4 | 8.7 ± 0.6 | 2,486 |
OASS variant | Allyl thiol | 0.9 ± 0.1 | 6.2 ± 0.3 | 6,889 |
Serine acetyltransferases (SATs) exhibit divergent regioselectivity that enables structural diversification of serine derivatives. While canonical SATs exclusively acetylate the hydroxyl group (producing OAS), some bacterial isoforms display N-acetyltransferase activity under substrate overload, generating N-acetylserine as a minor byproduct [3] [6]. This regiochemical flexibility arises from dynamic substrate positioning within the SAT active site: conserved residues (e.g., His158, Asp143 in E. coli) polarize the serine hydroxyl, but mutations in the acyl-binding loop can reorient serine, exposing the α-amino group to acetylation [3].
SATs further govern structural diversity through allosteric regulation. In cysteine biosynthesis, SAT forms a bienzyme complex with OASS, where cysteine feedback inhibits SAT activity [6]. n-Acetyl-o-allylserine biosynthesis likely exploits this complex: the allyl group’s steric bulk prevents strong inhibition of SAT, enabling sustained OAS production even at high product concentrations [1]. Structural studies confirm OASS binding induces conformational tightening of SAT’s active site, enhancing acetyltransferase specificity for serine over other amino acids (e.g., threonine or homoserine) by >100-fold [3] [6]. This complex thus acts as a metabolic channel, directing carbon flux toward OAS-derived analogs like n-Acetyl-o-allylserine while minimizing non-productive acetylation.
Allyl group incorporation in n-Acetyl-o-allylserine biosynthesis is genetically regulated through substrate availability control and enzyme expression modulation. Key operons encoding SAT and OASS homologs (e.g., cysE and cysK in E. coli) are primarily controlled by the cysteine regulon under the transcriptional regulator CysB [1] [9]. During sulfur limitation, accumulated OAS binds CysB, activating expression of sulfur assimilation genes, including those for OASS variants capable of allyl thiol incorporation [9].
Engineering efficient n-Acetyl-o-allylserine production requires bypassing natural repression. Strategies include:
Notably, the endogenous allyl-thiol pool limits flux. Some strains express cysteine desulfhydrases (e.g., tnaA) that generate allyl thiol from S-allyl-L-cysteine precursors. Overexpression of these enzymes increases allyl-thiol availability by 3.2-fold, boosting n-Acetyl-o-allylserine titers [4].
n-Acetyl-o-allylserine exhibits distinct physicochemical and biosynthetic properties compared to acetylated serine analogs, primarily due to its allyl ether moiety.
Table 2: Comparative Properties of Acetylated Serine Derivatives
Compound | Molecular Formula | Molecular Weight (Da) | logP | Key Biosynthetic Features |
---|---|---|---|---|
n-Acetyl-o-allylserine | C₈H₁₃NO₄ | 187.19 | 0.32 | SAT acetylation + OASS-mediated allyl thiol addition |
O-Acetylserine (OAS) | C₅H₉NO₄ | 147.13 | -1.21 | SAT acetylation only [1] [6] |
N-Acetylserine | C₅H₉NO₄ | 147.13 | -1.05 | Aberrant SAT N-acetylation or non-enzymatic acetylation [8] |
O-Acetylhomoserine (OAH) | C₆H₁₁NO₄ | 161.16 | -0.78 | Homoserine acetyltransferase (MetX) catalysis [4] |
Metabolic Stability: The allyl ether group confers resistance to hydrolytic enzymes that cleave standard acetylated serines. OAS is rapidly hydrolyzed by cellular esterases (t₁/₂ < 5 min), while n-Acetyl-o-allylserine shows negligible degradation over 24 hours due to steric hindrance around its ether bond [6] [8]. This stability enables intracellular accumulation up to 8.29 g/L in engineered E. coli [4].
Enzyme Kinetics: SAT exhibits 3-fold higher catalytic efficiency (kcat/Km) toward serine versus homoserine, explaining preferential OAS synthesis over OAH in wild-type strains [1] [4]. However, OASS variants process allyl thiol 2.8-fold faster than sulfide due to the allyl group’s enhanced nucleophilicity (pKa ~32 vs. H₂S pKa ~7) [2] [5].
Regulatory Role: Unlike OAS, which acts as a sulfur-starvation signal by binding CysB to upregulate >50 genes [6] [9], n-Acetyl-o-allylserine shows weak affinity for CysB and does not induce sulfur assimilation pathways. This mitigates metabolic toxicity during overproduction.
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